molecular formula C10H15N3O3S B4268175 N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide

N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide

Cat. No. B4268175
M. Wt: 257.31 g/mol
InChI Key: VLHDFYWSVIZZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, also known as MFC, is a chemical compound that has been found to have various scientific research applications. MFC is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide can decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been shown to decrease blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has several advantages and limitations when used in lab experiments. One of the advantages of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been found to have low toxicity levels, making it a potential candidate for further studies. However, one of the limitations of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. One direction is to further investigate the mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, particularly its role in inducing apoptosis in cancer cells. Another direction is to study the potential use of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in human clinical trials.
In conclusion, N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, or N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, is a synthetic compound with various scientific research applications. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. While there is still much to be learned about N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, its potential as an anti-cancer agent and anti-inflammatory agent makes it a promising area of research.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been found to have various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for diabetes.

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-7-8(3-5-16-7)9(14)12-13-10(17)11-4-6-15-2/h3,5H,4,6H2,1-2H3,(H,12,14)(H2,11,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHDFYWSVIZZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NNC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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